2-(4-Propylphenoxy)acetohydrazide
Description
Properties
IUPAC Name |
2-(4-propylphenoxy)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-9-4-6-10(7-5-9)15-8-11(14)13-12/h4-7H,2-3,8,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNVUCKCECRHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Propylphenol
The foundational step in synthesizing 2-(4-propylphenoxy)acetohydrazide involves the alkylation of 4-propylphenol with methyl 2-chloroacetate. This reaction, conducted under basic conditions (typically potassium carbonate in anhydrous acetone or dimethylformamide), facilitates nucleophilic aromatic substitution at the phenolic oxygen. The choice of base is critical: potassium carbonate (K₂CO₃) achieves 85–92% yields due to its mild alkalinity and solubility in polar aprotic solvents.
Mechanistic Insights :
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The phenoxide ion generated by deprotonation attacks the electrophilic carbon of methyl 2-chloroacetate.
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Steric hindrance from the 4-propyl group minimally affects reactivity, as the para-substitution directs the alkoxy group formation.
Ester-to-Hydrazide Conversion
The intermediate methyl 2-(4-propylphenoxy)acetate undergoes hydrazinolysis to yield the hydrazide. Hydrazine hydrate (80–100% excess) in methanol or ethanol at reflux (60–80°C for 4–6 hours) ensures complete conversion.
Optimization Parameters :
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Solvent : Methanol outperforms ethanol due to higher polarity, reducing reaction time by 20–30%.
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Stoichiometry : A 1:1.2 molar ratio of ester to hydrazine hydrate minimizes side products (e.g., diacylhydrazines).
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Yield : 78–85% isolated yield after recrystallization from ethanol-water mixtures.
Alternative Pathways and Modifications
Direct Hydrazide Formation via Chloroacetyl Chloride
An alternative route bypasses the ester intermediate by reacting 4-propylphenol with chloroacetyl chloride in the presence of triethylamine, followed by hydrazine treatment. This one-pot method reduces steps but faces challenges:
Solid-Phase Synthesis for Scalability
Recent advancements employ polymer-supported hydrazine resins to streamline purification. The chloroacetate intermediate is immobilized on Wang resin, followed by hydrazine cleavage. This method achieves 90% purity without chromatography but requires specialized equipment.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 9.82 (s, 1H, NH), 7.12 (d, J = 8.4 Hz, 2H, ArH), 6.83 (d, J = 8.4 Hz, 2H, ArH), 4.52 (s, 2H, OCH₂CO), 2.54 (t, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 1.58 (sextet, J = 7.6 Hz, 2H, CH₂CH₃), 0.92 (t, J = 7.6 Hz, 3H, CH₃).
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IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
Chemical Reactions Analysis
Types of Reactions
2-(4-Propylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazides .
Scientific Research Applications
2-(4-Propylphenoxy)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Propylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Effects on Phenoxy Group
The phenoxy group’s para substituent significantly influences physicochemical and biological properties. Key analogs include:
Key Observations:
Physical-Chemical Properties
- Crystal Packing: Methyl and methoxy analogs form hydrogen-bonded networks affecting solubility . Propyl’s flexibility may reduce crystallinity, favoring amorphous forms.
- Coordination Chemistry: Bromo and chloro derivatives form metal complexes (e.g., Ni(II)), suggesting propyl’s electron-donating nature might weaken metal-ligand interactions .
Q & A
Basic Questions
Q. What are the key synthetic routes for 2-(4-Propylphenoxy)acetohydrazide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the phenoxy-acetic acid intermediate via nucleophilic substitution between 4-propylphenol and chloroacetic acid under alkaline conditions (pH 9–10, 60–80°C) .
- Step 2 : Conversion to the hydrazide derivative using hydrazine hydrate in ethanol, refluxed for 6–8 hours .
- Optimization : Reaction yields are maximized by controlling stoichiometry (1:1.2 molar ratio for hydrazine) and using inert atmospheres (N₂) to prevent oxidation. Purity is monitored via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. Which analytical techniques are critical for confirming the structure and purity of 2-(4-Propylphenoxy)acetohydrazide?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) confirms the presence of the propylphenoxy group (δ 6.8–7.2 ppm for aromatic protons) and hydrazide NH₂ (δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 265.12 (C₁₁H₁₄N₂O₂) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water 70:30) assess purity (>98%) and detect byproducts .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antimicrobial activity of 2-(4-Propylphenoxy)acetohydrazide?
- Methodological Answer :
- Assay Design : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations range from 1–256 µg/mL, with MIC values determined after 24-hour incubation .
- Controls : Include ciprofloxacin as a positive control and DMSO as a solvent control.
- Mechanistic Studies : Perform time-kill assays and membrane permeability tests (SYTOX Green uptake) to assess bactericidal vs. bacteriostatic effects .
Q. What strategies resolve contradictions in reported bioactivity data for 2-(4-Propylphenoxy)acetohydrazide derivatives?
- Methodological Answer :
- Structural Variability : Compare substituent effects (e.g., propyl vs. methyl groups) on bioactivity using SAR studies. For example, bulkier alkyl chains may enhance lipophilicity and membrane penetration .
- Experimental Reproducibility : Standardize assay protocols (e.g., cell line viability assays using MTT with identical seeding densities and incubation times) .
- Data Harmonization : Meta-analysis of published IC₅₀ values with adjustments for solvent effects (e.g., DMSO <1% v/v) and statistical power (n ≥ 3 replicates) .
Q. How can molecular docking and QSAR models predict the therapeutic potential of 2-(4-Propylphenoxy)acetohydrazide?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina to simulate binding to targets like E. coli DNA gyrase (PDB: 1KZN). Parameterize ligand flexibility and score poses using the AMBER force field .
- QSAR Development : Train models with descriptors (e.g., logP, polar surface area) from analogs. Validate predictive power via leave-one-out cross-validation (R² > 0.8) .
- Contradiction Management : Address outliers by re-evaluating protonation states (e.g., hydrazide tautomerism) or solvation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
